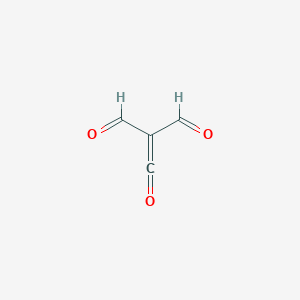![molecular formula C11H15NO B14245837 N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide CAS No. 253199-24-5](/img/structure/B14245837.png)
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide, also known as m-Acetotoluidide, is an organic compound with the molecular formula C10H13NO. It is a derivative of acetamide and is characterized by the presence of a 3-methylphenyl group attached to the nitrogen atom of the acetamide moiety. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide can be achieved through several methods. One common approach involves the reaction of 3-methylphenylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Reaction with Acetic Anhydride: 3-methylphenylamine is reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is heated to a temperature of around 60-70°C for several hours.
Purification: The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylphenyl)acetamide: Similar structure but lacks the (1S)-1-ethyl group.
N-(3-Methylphenyl)propionamide: Contains a propionamide group instead of an acetamide group.
N-(3-Methylphenyl)butyramide: Contains a butyramide group instead of an acetamide group.
Uniqueness
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the (1S)-1-ethyl group differentiates it from other similar compounds and may contribute to its unique reactivity and applications.
Properties
CAS No. |
253199-24-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-[(1S)-1-(3-methylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H15NO/c1-8-5-4-6-11(7-8)9(2)12-10(3)13/h4-7,9H,1-3H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
MLLNJENRTAZELD-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



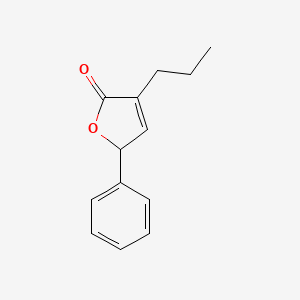
![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)
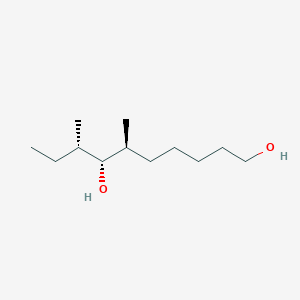
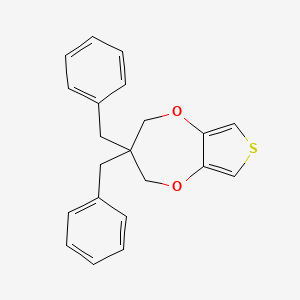
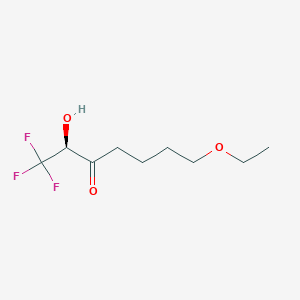
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)
![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
